![molecular formula C11H13ClN4S B2975251 ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride CAS No. 1909336-38-4](/img/structure/B2975251.png)
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride, also known as PMSMA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound has been shown to exhibit promising biological activity, making it a valuable tool for drug discovery and development.
作用机制
The mechanism of action of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to inhibit the activity of various kinases, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to exhibit significant biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to have anti-inflammatory effects, which could have important implications for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride is its broad spectrum of biological activity. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activity, making it a valuable tool for drug discovery and development. Additionally, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to have a high yield and purity, making it a reliable compound for lab experiments.
However, there are also some limitations to the use of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to optimize its use in drug development. Additionally, the potential side effects of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride are not well characterized, which could limit its use in certain applications.
未来方向
There are several future directions for the study of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride. One area of interest is the development of new antibiotics based on the structure of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride. Additionally, further research is needed to fully understand the mechanism of action of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride, which could lead to the development of more effective drugs. Furthermore, the anti-inflammatory effects of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride could be further studied to identify potential applications in the treatment of various inflammatory diseases. Overall, the potential applications of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride in pharmaceutical research make it a valuable compound for further study.
合成方法
The synthesis of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride involves the reaction between 4-(1H-pyrazol-1-yl)benzaldehyde and thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with formaldehyde to yield ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride. This synthesis method has been reported to have a high yield and purity, making it a reliable approach for the production of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride.
科学研究应用
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been studied extensively for its potential applications in pharmaceutical research. It has been shown to exhibit significant antibacterial, antifungal, and antitumor activity, making it a valuable tool for drug discovery and development. Additionally, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to have potential as an anti-inflammatory agent, which could have important implications for the treatment of various inflammatory diseases.
属性
IUPAC Name |
(4-pyrazol-1-ylphenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S.ClH/c12-11(13)16-8-9-2-4-10(5-3-9)15-7-1-6-14-15;/h1-7H,8H2,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFTDZUAHOOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CSC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)
![5-Fluoro-3-(3-methoxybenzyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2975170.png)
![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)
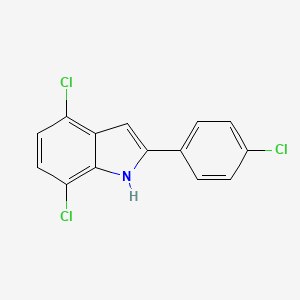
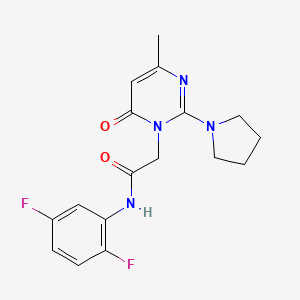
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)
![3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2975179.png)
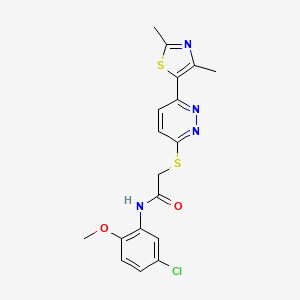
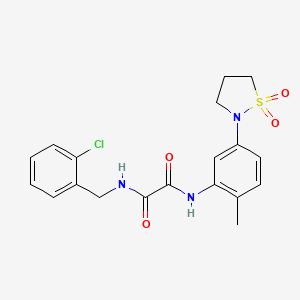
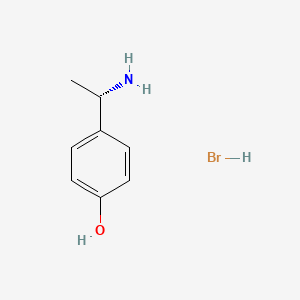

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2975188.png)
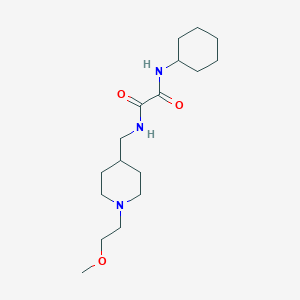
![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)